molecular formula C9H5FO2 B1613394 7-Fluoro-4H-chromen-4-one CAS No. 1159979-17-5

7-Fluoro-4H-chromen-4-one

Cat. No.: B1613394
CAS No.: 1159979-17-5
M. Wt: 164.13 g/mol
InChI Key: ITJYBKLZZBMQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.13 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Fluoro-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Fluoro-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJYBKLZZBMQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629076
Record name 7-Fluoro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159979-17-5
Record name 7-Fluoro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-FLUOROCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

synthesis of 7-Fluoro-4H-chromen-4-one from 4'-fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Profile
  • Target Molecule: 7-Fluoro-4H-chromen-4-one (7-Fluorochromone)[1]

  • CAS: 113209-68-0 (dihydro analog often conflated; specific chromone structure confirmed via NMR/MS)

  • Core Significance: The chromone scaffold is a privileged pharmacophore.[2] The introduction of fluorine at the C7 position (bioisosteric to a hydroxyl group but lipophilic) blocks metabolic hydroxylation at the electron-rich aromatic ring, significantly enhancing metabolic stability (t1/2) in drug discovery campaigns.

Synthetic Strategy Selection

The synthesis of unsubstituted chromones from 2'-hydroxyacetophenones presents a specific regiochemical challenge. While the Vilsmeier-Haack reaction (DMF/POCl3) is standard for 3-formylchromones, it is unsuitable for the direct synthesis of the unsubstituted parent 7-fluoro-4H-chromen-4-one without a subsequent deformylation step.

Therefore, this guide presents two superior protocols:

  • Method A (Recommended): Enaminone Cyclization via DMF-DMA. A modern, homogeneous, "one-pot" equivalent that proceeds under mild conditions with high atom economy.

  • Method B (Traditional): Claisen Condensation with Ethyl Formate. The classical route using sodium metal, reserved for scale-up scenarios where reagent cost is the primary driver over safety/process ease.

Part 2: Reaction Mechanism & Logic

Retrosynthetic Analysis

The construction of the pyrone ring requires the insertion of a single carbon unit at the beta-position of the acetophenone, followed by intramolecular cyclization.

Retrosynthesis Product 7-Fluoro-4H-chromen-4-one Inter Enaminone / Diketone Intermediate Product->Inter Cyclization (-H2O/ROH) SM 4'-Fluoro-2'-hydroxyacetophenone Inter->SM Condensation Reagent C1 Synthon (DMF-DMA or Ethyl Formate) Inter->Reagent

Figure 1: Retrosynthetic disconnection showing the insertion of the C1 synthon.

Mechanistic Pathway (Method A: DMF-DMA)

This route relies on the formation of an enaminone intermediate. The dimethylamino group acts as an excellent leaving group during the acid-catalyzed cyclization.

Mechanism Step1 4'-F-2'-OH-Acetophenone Inter1 Enaminone Intermediate (Trans-amination) Step1->Inter1 110°C, -MeOH Reagent + DMF-DMA Reagent->Inter1 Final 7-Fluoro-4H-chromen-4-one Inter1->Final Ring Closure Step2 Cyclization (Acid/I2)

Figure 2: Mechanistic flow of the DMF-DMA mediated synthesis.

Part 3: Detailed Experimental Protocols

Protocol A: DMF-DMA Condensation (High Precision)

Best for: Medicinal chemistry libraries, high purity requirements, avoiding metallic sodium.

Reagents & Materials
ReagentEquivalentsRole
4'-Fluoro-2'-hydroxyacetophenone1.0 equivStarting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)1.5 - 2.0 equivC1 Synthon
Toluene (anhydrous)SolventReaction Medium
Glacial Acetic Acid (or I2 in DMSO)CatalystCyclization Promoter
Step-by-Step Methodology
  • Enaminone Formation:

    • Charge a flame-dried round-bottom flask with 4'-fluoro-2'-hydroxyacetophenone (1.0 eq) and anhydrous toluene (5 mL/mmol).

    • Add DMF-DMA (1.5 eq) dropwise under nitrogen atmosphere.

    • Heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material spot (higher Rf) should disappear, replaced by a polar yellow enaminone spot.

    • Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. This yields the crude enaminone (often a yellow solid/oil).

  • Cyclization:

    • Dissolve the crude enaminone in Glacial Acetic Acid (5 mL/mmol).

    • Reflux for 2 hours. Alternatively, stir with Iodine (0.1 eq) in DMSO at 90°C for oxidative cyclization (milder).

    • Pour the reaction mixture into crushed ice/water (10 volumes).

    • The product, 7-fluoro-4H-chromen-4-one , typically precipitates as a white to off-white solid.

  • Isolation:

    • Filter the precipitate.[3]

    • Wash with cold water (3x) to remove acid traces.

    • Recrystallize from Ethanol or Methanol if necessary.

Protocol B: Claisen Condensation (Scale-Up)

Best for: Large-scale production where DMF-DMA costs are prohibitive.

Reagents & Materials
ReagentEquivalentsRole
4'-Fluoro-2'-hydroxyacetophenone1.0 equivStarting Material
Ethyl Formate4.0 - 5.0 equivC1 Synthon & Solvent
Sodium Metal (dispersion)2.5 equivBase
HCl (conc.)ExcessCyclization
Step-by-Step Methodology
  • Condensation:

    • In a 3-neck flask equipped with a reflux condenser and dropping funnel, place pulverized Sodium metal (2.5 eq) in anhydrous ether or THF.

    • Cool to 0°C.

    • Add a solution of 4'-fluoro-2'-hydroxyacetophenone (1.0 eq) and Ethyl Formate (4.0 eq) dropwise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow to warm to room temperature and stir for 12–24 hours. The mixture will turn into a thick semi-solid (sodium salt of the diketone).

  • Cyclization:

    • Carefully quench the reaction by adding crushed ice.

    • Acidify the aqueous layer with conc. HCl until pH < 2.

    • The mixture may be extracted with EtOAc or heated directly (if using a biphasic acidic system) to promote cyclization of the diketone intermediate.

    • Heat the acidic solution at 60°C for 1 hour to ensure complete cyclization.

  • Purification:

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with Brine and NaHCO3.

    • Dry over Na2SO4 and concentrate.

Part 4: Analytical Validation & Troubleshooting

Key Analytical Data

To validate the synthesis, compare your isolate against these expected parameters:

ParameterExpected Value/ObservationStructural Insight
Appearance White to pale yellow crystalline solidHigh purity typically yields white needles.
Melting Point 111–113°C (Lit.[4] range varies slightly)Sharp range indicates purity.
1H NMR (CDCl3) δ 7.85 (d, 1H, H-2) The doublet at ~7.8-8.0 ppm is characteristic of the H-2 proton in the chromone ring.
1H NMR (CDCl3) δ 6.35 (d, 1H, H-3) The H-3 proton appears upfield relative to aromatics.
19F NMR Single peak ~ -105 to -110 ppmConfirms integrity of the C-F bond (no nucleophilic displacement).
Troubleshooting Guide
  • Issue: Low Yield in Method A (DMF-DMA).

    • Cause: Incomplete removal of methanol byproduct.

    • Solution: Use a Dean-Stark trap or molecular sieves during the reflux in toluene to drive the equilibrium forward.

  • Issue: Product is 3-Formyl-7-fluorochromone.

    • Cause: You likely used the Vilsmeier-Haack (DMF/POCl3) method by mistake.

    • Solution: Switch to Method A or B. The Vilsmeier reagent formylates the alpha-carbon.

  • Issue: Ring Opening.

    • Cause: Exposure to strong aqueous base during workup.

    • Solution: Chromones are susceptible to degradation in strong alkali (Simonis reaction reversal). Keep workup pH neutral or acidic.

References

  • Bassner, S. L. (2002). Organic Process Research & Development. "Improved Synthesis of Chromones."

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[5] John Wiley & Sons. (Standard Reference Text).

  • PubChem Compound Summary . (2023). "7-Fluoro-4H-chromen-4-one."[1]

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews.

Sources

Application Note: Vilsmeier-Haack Cyclization Protocol for 7-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for synthesizing 7-fluoro-3-formylchromone using the Vilsmeier-Haack (VH) cyclization. While the term "chromone synthesis" is often used broadly, the Vilsmeier-Haack reaction specifically converts 2'-hydroxyacetophenones into 3-formylchromones (chromone-3-carboxaldehydes).

This transformation is critical in medicinal chemistry because the C3-formyl group serves as a versatile "chemical handle" for further derivatization (e.g., Schiff bases, Knoevenagel condensations) while the 7-fluoro substituent enhances metabolic stability and lipophilicity—key parameters in drug design.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusively targets the C3 position for formylation.

  • Efficiency: One-pot cyclization and functionalization.

  • Scalability: Uses standard reagents (DMF, POCl

    
    ) suitable for gram-to-kilogram scale-up.
    

Scientific Foundation & Mechanism

The Vilsmeier-Haack Reaction

The reaction utilizes the Vilsmeier reagent (chloromethylene)dimethyliminium chloride, generated in situ from


-dimethylformamide (DMF) and phosphorus oxychloride (POCl

).[1]
Mechanistic Pathway
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic chloroiminium salt.[2]
    
  • Enolization & Attack: The acetyl group of 4'-fluoro-2'-hydroxyacetophenone enolizes and attacks the electrophilic Vilsmeier reagent.

  • Cyclization: A second equivalent of the reagent facilitates formylation at the

    
    -carbon, followed by intramolecular nucleophilic attack by the phenolic oxygen.
    
  • Elimination: Loss of dimethylamine and water yields the pyrone ring with a C3-aldehyde.

Mechanistic Visualization

The following diagram illustrates the critical flux of the reaction from precursor to the cyclized chromone scaffold.

VilsmeierMechanism Start DMF + POCl3 Reagent Vilsmeier Reagent (Chloroiminium Ion) Start->Reagent 0°C, Electrophile Gen. Inter1 Intermediate A (C-Formylation) Reagent->Inter1 Excess Reagent Substrate 4'-Fluoro-2'-hydroxy- acetophenone Substrate->Inter1 Nucleophilic Attack Inter2 Intermediate B (Cyclization) Inter1->Inter2 -Me2NH, -HCl Product 7-Fluoro-3-formylchromone Inter2->Product Hydrolysis (Workup)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack cyclization for chromone synthesis.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
4'-Fluoro-2'-hydroxyacetophenone Substrate>98% (HPLC)
Phosphorus Oxychloride (POCl

)
ActivatorDistilled, Anhydrous

-Dimethylformamide (DMF)
Solvent/ReactantAnhydrous (<50 ppm H

O)
Dichloromethane (DCM) Extraction SolventACS Grade
Sodium Acetate (NaOAc) Buffer/BaseAnhydrous
Step-by-Step Methodology

Safety Warning: POCl


 is highly corrosive and reacts violently with water. Perform all operations in a functioning fume hood. Wear chemical-resistant gloves and a face shield.
Phase 1: Vilsmeier Reagent Generation[1][2][3]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (CaCl

    
     or N
    
    
    
    inlet).
  • Solvent: Charge the flask with DMF (30 mL) . Cool the system to 0–5°C using an ice-salt bath.

  • Addition: Add POCl

    
     (12.0 mL, ~3.0 equiv)  dropwise over 20 minutes.
    
    • Critical Control Point: Maintain internal temperature <10°C. The solution will turn from colorless to pale yellow/orange (semi-solid slurry may form).

  • Activation: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Cyclization
  • Substrate Prep: Dissolve 4'-fluoro-2'-hydroxyacetophenone (5.0 g, 32.4 mmol) in a minimal amount of DMF (10 mL).

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 30 minutes.

  • Heating: Heat the reaction mixture to 60–70°C for 4–6 hours.

    • Monitoring: Check progress via TLC (30% EtOAc in Hexane). The starting material (R

      
       ~0.8) should disappear, and a new fluorescent spot (R
      
      
      
      ~0.4) should appear.[3]
Phase 3: Quenching & Isolation
  • Quench: Cool the reaction mixture to RT. Pour the dark red/brown syrup slowly onto 500 g of crushed ice with vigorous stirring.

  • Hydrolysis: Allow the aqueous mixture to stir for 2 hours. This step is crucial to hydrolyze the iminium intermediate into the aldehyde.

  • Precipitation: Neutralize the solution to pH ~8–9 using a saturated Sodium Acetate (NaOAc) solution. A precipitate should form.[3][4]

  • Filtration: Filter the solid under vacuum. Wash with copious amounts of cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) or purify via silica gel column chromatography (Eluent: DCM/MeOH).

Experimental Workflow Diagram

Workflow Step1 Reagent Prep: DMF + POCl3 @ 0°C Step2 Substrate Addition: 4'-F-2'-OH-Acetophenone Step1->Step2 Step3 Cyclization: Heat to 60-70°C (4-6h) Step2->Step3 Step4 Quench: Pour onto Crushed Ice Step3->Step4 Step5 Isolation: Adjust pH to 8-9 (NaOAc) Filter Precipitate Step4->Step5

Figure 2: Operational workflow for the synthesis of 7-fluoro-3-formylchromone.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral characteristics.

Expected NMR Data

The presence of the C3-aldehyde proton and the specific coupling patterns of the fluorine atom are diagnostic.

NucleusShift (

ppm)
MultiplicityAssignmentNotes

H NMR
10.10 – 10.30Singlet (1H)-CHO (Aldehyde)Diagnostic peak for Vilsmeier product.

H NMR
8.80 – 8.90Singlet (1H)H-2 (Pyran ring)Deshielded due to heteroatom proximity.

H NMR
8.20 – 8.30dd (1H)H-5 (Aromatic)Coupled to F (typical

~9 Hz).

H NMR
7.40 – 7.60Multiplet (2H)H-6, H-8 Complex splitting due to H-F coupling.

F NMR
-100 to -110MultipletAr-F Typical range for fluoroarenes.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Charring Reaction temp too high (>80°C).Maintain 60–70°C. Vilsmeier reagents decompose at high heat.
No Precipitate pH too acidic during workup.Ensure pH is adjusted to 8–9 with NaOAc. The aldehyde may remain soluble in acidic media.
Starting Material Remains Moisture in DMF or POCl

.
Use strictly anhydrous reagents. Water destroys the chloroiminium intermediate.

References

  • Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5]Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

  • Harnisch, H. (1972). Chromones.[3][6]Justus Liebigs Annalen der Chemie, 765(1), 8-14. (Foundational text on chromone cyclization).

  • Yadav, S. K., et al. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent.[3][6]International Journal of Organic Chemistry, 4, 236-243.

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents. I. Synthesis of chromone-3-carboxaldehydes.Tetrahedron, 29(8), 1189-1192. (Definitive guide on 3-formylchromone synthesis via VH).

  • Gamble, A. B., et al. (2007). Fluorescent 3-formylchromones: synthesis and photophysical properties.Organic & Biomolecular Chemistry, 5, 3459-3463. (Specific spectral data for substituted 3-formylchromones).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always refer to the Safety Data Sheets (SDS) for all chemicals used.

Sources

Application Note: Synthesis of Bioactive Schiff Bases Derived from 7-Fluoro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

This guide details the synthetic pathway to generate Schiff bases (imines) utilizing 7-Fluoro-4H-chromen-4-one as the core pharmacophore.

The Reactivity Challenge

Direct condensation of primary amines with the C4-carbonyl of 4H-chromen-4-one is kinetically and thermodynamically unfavorable due to the cross-conjugated nature of the pyrone ring. Attempts at direct condensation often result in ring opening (Michael addition-elimination) or the formation of enaminones rather than the desired stable imine.

The Solution: The 3-Formyl Activation Route To synthesize stable, bioactive Schiff bases, the chromone scaffold is first functionalized at the C3 position to generate 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde . This aldehyde moiety is highly reactive toward nucleophilic attack by primary amines, yielding stable azomethine (-CH=N-) linkages while preserving the fluorinated chromone core.

Why 7-Fluoro?

In medicinal chemistry, the inclusion of the fluorine atom at the C7 position is strategic:

  • Metabolic Stability: Blocks hydroxylation at the reactive C7 site (a common metabolic soft spot).

  • Lipophilicity: Increases membrane permeability compared to the non-fluorinated parent.

  • Binding Affinity: The electron-withdrawing nature of fluorine modulates the electron density of the pyrone ring, potentially enhancing

    
     stacking interactions with protein targets.
    

Experimental Workflow

The synthesis is a two-phase process:[1]

  • Phase I (Activation): Vilsmeier-Haack formylation of the chromone core.

  • Phase II (Condensation): Acid-catalyzed Schiff base formation with a primary amine.

Visual Workflow (DOT Diagram)

G Start 7-Fluoro-4H-chromen-4-one Intermed Intermediate: 7-Fluoro-4-oxo-4H-chromene- 3-carbaldehyde Start->Intermed Formylation (0-60°C, 6h) Reagent1 Vilsmeier Reagent (POCl3 + DMF) Reagent1->Intermed Product Final Schiff Base (Azomethine) Intermed->Product Condensation (Reflux, 2-4h) Reagent2 Primary Amine (R-NH2) + Glacial AcOH Reagent2->Product

Caption: Step-wise activation of the chromone core followed by condensation to form the target Schiff base.

Phase I: Synthesis of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

Objective: Introduce a reactive aldehyde handle at the C3 position via Vilsmeier-Haack formylation.

Reagents & Equipment[2][3][4]
  • Substrate: 7-Fluoro-4H-chromen-4-one (10 mmol)

  • Reagent: Phosphorus Oxychloride (

    
    ) (Freshly distilled, 50 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF) (Dry, 60 mL)

  • Equipment: 3-neck round bottom flask, dropping funnel, CaCl2 guard tube, ice bath.

Protocol
  • Vilsmeier Reagent Preparation:

    • Place 60 mL of dry DMF in the 3-neck flask. Cool to 0°C in an ice bath.

    • Add

      
       (50 mmol) dropwise with vigorous stirring.
      
    • Critical Checkpoint: Ensure temperature does not exceed 5°C. A white/yellowish semi-solid iminium salt should form. Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve 7-Fluoro-4H-chromen-4-one (10 mmol) in a minimum amount of DMF (approx. 10 mL).

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

  • Reaction:

    • Remove the ice bath and allow the mixture to reach room temperature.

    • Heat the mixture to 60°C and stir for 6–8 hours.

    • Monitoring: Check TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.

  • Workup (Hydrolysis):

    • Pour the reaction mixture onto 300g of crushed ice with vigorous stirring.

    • Allow the mixture to stand for 2–4 hours (or overnight) to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • A precipitate will form. Filter the solid.[3]

  • Purification:

    • Wash the solid with cold water to remove acidic residues.

    • Recrystallize from ethanol or aqueous ethanol.

    • Yield Expectation: 75–85%.[4]

Phase II: Schiff Base Condensation Protocol

Objective: Condense the 3-formyl derivative with a primary amine (e.g., aniline, hydrazide, or amino acid) to form the Schiff base.

Reagents
  • Precursor: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (1 mmol)

  • Amine: Primary Amine (Ar-

    
    ) (1 mmol)
    
  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Protocol
  • Dissolution:

    • In a 50 mL round bottom flask, dissolve the aldehyde (from Phase I) in 20 mL absolute ethanol. Slight warming may be required.

  • Amine Addition:

    • Add the equimolar amount of the primary amine.

    • Add 2–3 drops of glacial acetic acid. (Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic).

  • Reflux:

    • Attach a condenser and reflux the mixture for 2–4 hours.

    • Visual Cue: Schiff bases are often colored (yellow/orange). A color change or precipitation often indicates reaction progress.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If no precipitate: Pour into ice-cold water (50 mL) to induce precipitation.

  • Purification:

    • Recrystallize from Ethanol/DMF mixtures.

Mechanistic Pathway (DOT Diagram)

Mechanism Step1 1. Protonation of Aldehyde Oxygen (Acid Catalyst) Step2 2. Nucleophilic Attack by Amine (Formation of Carbinolamine) Step1->Step2 Step3 3. Proton Transfer & Water Elimination (-H2O) Step2->Step3 Result Formation of C=N Bond (Schiff Base) Step3->Result

Caption: Acid-catalyzed dehydration mechanism converting the aldehyde and amine into the imine.

Characterization & Quality Control

To validate the structure, compare the spectral data of the precursor aldehyde and the final Schiff base.[5]

Feature7-Fluoro-3-formylchromone (Precursor)7-Fluoro-Chromone Schiff Base (Product)
IR Spectroscopy Strong peak at 1690–1700 cm⁻¹ (-CHO)Disappearance of -CHO peak.New peak at 1610–1630 cm⁻¹ (-C=N-).
¹H NMR Singlet at ~10.0–10.3 ppm (Aldehyde proton)Disappearance of 10.3 ppm signal.New singlet at 8.5–9.0 ppm (Azomethine -CH=N-).
Appearance White to pale yellow solidOften yellow, orange, or brown crystalline solid.
Solubility Soluble in CHCl₃, AcetoneSoluble in DMSO, DMF; less soluble in EtOH.
Troubleshooting Guide
  • Problem: No precipitation after reflux.

    • Solution: Concentrate the ethanol solution to half volume using a rotary evaporator, then cool in an ice bath.

  • Problem: Sticky/Gummy product.

    • Solution: Triturate the gum with diethyl ether or petroleum ether to remove unreacted amine impurities, inducing crystallization.

  • Problem: Low Yield in Phase I.

    • Solution: Ensure DMF is strictly anhydrous. Moisture destroys the Vilsmeier reagent (

      
       complex) before it reacts with the chromone.
      

Safety & Hazards

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and toxic. Reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood.
    
  • 7-Fluoro-4H-chromen-4-one: Treat as a potential bioactive agent. Use gloves and mask.

  • Waste Disposal: Neutralize all acidic filtrates with Sodium Bicarbonate before disposal.

References

  • Vilsmeier-Haack Reaction on Chromones

    • Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.[6][7] ResearchGate.[6][8] Available at: [Link]

  • Schiff Base Protocols

    • Synthesis, spectral characterization... of transition metal complexes with schiff base ligand derived from chromone-3-carbaldehyde. ResearchGate.[6][8] Available at: [Link]

  • Biological Relevance of Fluorinated Schiff Bases

    • Efficient mechanochemical synthesis of new fluorinated Schiff bases.[5] PMC (PubMed Central). Available at: [Link]

  • General Mechanism

    • Vilsmeier-Haack Reaction - Mechanism and Applications.[2][9] Organic Chemistry Portal.[9] Available at: [Link]

Sources

Troubleshooting & Optimization

solubility issues of 7-Fluoro-4H-chromen-4-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization & Handling of 7-Fluoro-4H-chromen-4-one

Executive Summary & Compound Profile

7-Fluoro-4H-chromen-4-one (CAS: 113209-68-0) is a fluorinated chromone derivative often utilized as a scaffold in medicinal chemistry for kinase inhibition and receptor modulation.

Users frequently report precipitation ("crashing out") when transferring this compound from organic stock solutions into aqueous biological media. This guide addresses the physicochemical barriers inherent to this molecule—specifically the lipophilicity amplification caused by the C-7 fluorine substituent and the high crystal lattice energy typical of planar heterocycles.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 166.15 g/mol Small molecule, but rigid.
LogP (Predicted) ~1.79Moderately lipophilic; prefers organic phases.
H-Bond Donors 0Critical: Lacks ability to H-bond with water as a donor, significantly reducing aqueous solubility.
H-Bond Acceptors 2 (Ketone, Ether)Limited interaction with water.
Fluorine Effect C-7 SubstitutionIncreases hydrophobicity and metabolic stability but decreases water solubility compared to the parent chromone.

Troubleshooting Module: Stock Solution Preparation

Issue: Compound does not dissolve fully in DMSO or precipitates upon storage. Diagnosis: Moisture contamination or insufficient solvation energy.

The Mechanism

While 7-Fluoro-4H-chromen-4-one is soluble in polar aprotic solvents, the presence of water in "wet" DMSO drastically reduces its solubility power (solvophobic effect). Fluorinated compounds are particularly sensitive to the "water content" of the solvent.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored under inert gas or molecular sieves. Avoid ethanol if possible, as it evaporates, changing concentration over time.

  • Target Concentration: Prepare a primary stock at 10 mM to 50 mM . Do not attempt >100 mM without verification.

  • Dissolution Technique:

    • Weigh compound into a glass vial (avoid polystyrene).

    • Add DMSO.[1][2][3][4]

    • Vortex for 60 seconds.

    • If particles remain:[4]Sonicate at 40°C for 5-10 minutes. The heat helps overcome the lattice energy, and the sonication breaks micro-aggregates.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Desiccate the storage box.

Troubleshooting Module: Aqueous Dilution (The "Crash Out")

Issue: Immediate cloudiness or precipitation when adding DMSO stock to cell culture media or buffer. Diagnosis: Solvent Shock. Rapid change in dielectric constant causes the hydrophobic solute to aggregate before it can disperse.

The Solution: Intermediate Serial Dilution

Never add high-concentration DMSO stock directly to aqueous media in a single step (e.g., 1:1000 dilution). This creates local "supersaturated zones" where precipitation nucleates instantly.

Step-by-Step Protocol

Goal: Final assay concentration of 10 µM (0.1% DMSO).

  • Start: 10 mM DMSO Stock.

  • Intermediate Step (100x): Dilute 10 mM stock 1:10 into pure DMSO or a 50% DMSO/Water mix (if soluble) to create a 1 mM working stock.

  • Final Step (1x): Dilute the 1 mM working stock 1:100 into the pre-warmed (37°C) culture medium while vortexing rapidly .

    • Why? Rapid mixing prevents local concentration spikes.

    • Why Warm Media? Higher temperature increases kinetic solubility.

Visual Workflow: Prevention of Precipitation

SerialDilution cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate 1 mM Solution (100% DMSO) Stock->Inter Dilute 1:10 (in DMSO) Final Final Assay Well 10 µM Compound 0.1% DMSO Inter->Final Dilute 1:100 (Dropwise + Vortex) Media Culture Media (Pre-warmed 37°C) Media->Final Bulk Volume

Caption: Step-wise dilution strategy to minimize "solvent shock" and prevent nucleation of the fluorinated chromone.

Advanced Formulation Strategies

If the compound precipitates even with serial dilution (common at >50 µM), you must alter the solvent system.

Strategy A: Surfactant Stabilization

Non-ionic surfactants prevent the aggregation of hydrophobic molecules by forming micelles or reducing surface tension.

  • Reagent: Tween-80 (Polysorbate 80).

  • Protocol: Add Tween-80 to your aqueous buffer before introducing the compound.

  • Limit: Final concentration 0.01% - 0.05% (w/v). Ensure this is below the Critical Micelle Concentration (CMC) if monomeric compound is required, or above if micellar delivery is acceptable.

Strategy B: Cyclodextrin Complexation

Chromones fit well into the hydrophobic cavity of cyclodextrins.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this solution to dilute your DMSO stock.

  • Mechanism: The fluorinated aromatic ring enters the CD cavity, shielding it from water while the CD's outer hydroxyls maintain water solubility.

Decision Logic for Solubilization

DecisionTree Start Start: 7-Fluoro-4H-chromen-4-one Solid Powder DMSO Dissolve in Anhydrous DMSO (Max 50 mM) Start->DMSO Target Target Aqueous Conc. < 10 µM? DMSO->Target Simple Standard Serial Dilution (See Module 3) Target->Simple Yes HighConc Target Aqueous Conc. > 10 µM? Target->HighConc No Precip Check for Precipitation (Visual/Turbidity) HighConc->Precip Action1 Add 0.05% Tween-80 to Media Precip->Action1 Mild Precip Action2 Use HP-β-Cyclodextrin as Carrier Precip->Action2 Heavy Precip

Caption: Logical workflow for selecting the appropriate solubilization method based on target concentration.

Critical Warning: Chemical Stability (pH Sensitivity)

The Trap: Researchers often try to increase solubility by adjusting pH (using NaOH). The Risk: Chromones are susceptible to Michael addition and ring-opening hydrolysis in basic media (pH > 8.5).

  • Mechanism: Hydroxide ions attack the C-2 position, leading to the cleavage of the pyrone ring and formation of a phenolic ketone.

  • Recommendation: Maintain pH between 6.0 and 7.4 . Do not use basic buffers to force solubility. If pH adjustment is needed, use co-solvents (PEG-400) instead of base.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this specific lipophilic fluorinated scaffold. It also evaporates rapidly, altering stock concentrations. DMSO is the gold standard.

Q: My cells are sensitive to DMSO. What is the limit? A: Most mammalian cell lines tolerate 0.1% to 0.5% DMSO. If you need higher compound loading without DMSO toxicity, switch to the Cyclodextrin (HP-β-CD) method described in Module 4.

Q: Why does the solution turn yellow in basic buffer? A: This indicates ring opening or degradation. 7-Fluoro-4H-chromen-4-one should be colorless to off-white. A yellow shift suggests the formation of degradation products. Check your buffer pH immediately.

References

  • Lipophilicity and Fluorine Substitution

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Solubility of Chromone Derivatives

    • Technical Guide: Solubility in Aqueous Media. MedChemExpress.
  • Cyclodextrin Complexation Strategies

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • DMSO Stock Preparation Best Practices

    • BenchChem Technical Support.[4] Preparing a Stock Solution in DMSO.

Sources

Technical Support Center: Overcoming Steric Hindrance at the C-3 Position of 7-Fluorochromone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of steric hindrance at the C-3 position of 7-fluorochromone. Our goal is to equip you with the knowledge and practical strategies to successfully functionalize this important scaffold.

Introduction: The Challenge of the C-3 Position

Chromones are a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1][2] The 7-fluorochromone core is of particular interest due to the often-beneficial effects of fluorine substitution on a molecule's pharmacokinetic and pharmacodynamic properties. However, introducing substituents at the C-3 position can be challenging due to steric hindrance. This hindrance arises from the spatial arrangement of atoms that can block or slow down chemical reactions at this site.[3][4][5]

The electron-withdrawing nature of the fluorine atom at C-7 can also influence the reactivity of the chromone ring system, adding another layer of complexity to synthetic design. This guide will explore various strategies to overcome these hurdles and achieve efficient C-3 functionalization.

Troubleshooting Guides & FAQs

Question 1: My standard electrophilic aromatic substitution reaction is failing to introduce a group at the C-3 position of 7-fluorochromone. What is going wrong and what are my alternatives?

Answer:

Standard electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation or acylation often fail at the C-3 position of chromones for two primary reasons:

  • Electronic Effects: The C-3 position of the chromone ring is part of an α,β-unsaturated carbonyl system. This makes the C-3 position electron-deficient and thus less reactive towards electrophiles. The pyrone ring oxygen and the carbonyl group deactivate the heterocyclic ring towards electrophilic attack.[6]

  • Steric Hindrance: The proximity of the carbonyl group at C-4 and the benzene ring creates a sterically congested environment around the C-3 position, hindering the approach of bulky electrophiles.[3]

Alternative Strategies:

If direct EAS is proving unsuccessful, consider the following alternative approaches:

  • Transition Metal-Catalyzed C-H Activation/Functionalization: This has emerged as a powerful strategy for site-selective functionalization.[7][8][9][10][11] By using a suitable directing group or leveraging the inherent reactivity of the C-H bond, you can introduce a variety of functional groups at the C-3 position.

    • Mechanism Insight: The keto group of the chromone can act as a directing group, facilitating the formation of a metallacycle that positions the catalyst for selective C-H activation at a specific site.[7][8] For C-3 functionalization, the reaction often proceeds through a nucleophilic attack of the chromone on the metal center.[7][8]

  • Organocatalysis: Organocatalytic methods, particularly Michael addition reactions, offer a mild and efficient way to functionalize the C-2 and C-3 positions of chromones.[12][13] These reactions can provide high stereocontrol, which is crucial for the synthesis of chiral molecules.[13]

    • Causality: Organocatalysts can activate the chromone scaffold, making it more susceptible to nucleophilic attack at the C-2 or C-3 position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[12][13]

  • Domino and Cascade Reactions: These multi-step reactions in a single pot can be highly efficient for building molecular complexity.[14][15] Domino reactions involving chromones can lead to a variety of functionalized products, with the reaction pathway often dependent on the substituents present on the chromone ring.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free or environmentally friendly conditions.[16][17][18] This technique can be particularly useful for reactions that are sluggish under conventional heating.

Question 2: I am attempting a nucleophilic addition to the C-2, C-3 double bond, but I am getting low yields and a mixture of products. How can I improve the regioselectivity for the C-3 position?

Answer:

The C-2 and C-3 positions of the chromone are both part of the Michael system, making them susceptible to nucleophilic attack. Achieving regioselectivity for the C-3 position can be challenging.

Troubleshooting and Optimization:
  • Choice of Nucleophile: "Softer" nucleophiles tend to favor 1,4-conjugate addition, which would lead to functionalization at the C-2 position after tautomerization.[6] To target the C-3 position, you might need to consider alternative strategies that don't rely on direct nucleophilic attack at this position.

  • Pre-functionalization at C-2: If the C-2 position is already substituted, nucleophilic attack is more likely to occur at the C-3 position.[7][8] Consider a synthetic route where you first introduce a group at C-2, which can then be removed or modified later if necessary.

  • Use of o-Hydroxyarylenaminones: These starting materials are versatile precursors for the synthesis of 3-substituted chromones.[19][20][21] The reaction proceeds through a tandem cyclization process where the C-3 substituent is introduced before or during the formation of the chromone ring.

    • Caption: Synthesis of 3-substituted chromones from o-hydroxyarylenaminones.

Protocol: Synthesis of 3-Selenylated 7-Fluorochromone using an o-Hydroxyarylenaminone Precursor [22]

This protocol describes a metal-free approach for the regioselective selenenylation of chromones.

StepProcedure
1To a solution of the corresponding 7-fluoro-o-hydroxyarylenaminone (0.2 mmol) and diaryl diselenide (0.1 mmol) in CH3CN (2.0 mL) in a sealed tube, add Selectfluor (0.3 mmol).
2Stir the reaction mixture at 60 °C for the time indicated by TLC analysis.
3After completion of the reaction, cool the mixture to room temperature.
4Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
5Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
6Purify the crude product by column chromatography on silica gel to afford the desired 3-selenylated 7-fluorochromone.
Question 3: I need to introduce a fluorine atom at the C-3 position. What are the most effective methods?

Answer:

Direct fluorination of the C-3 position can be achieved using several methods. The choice of method will depend on the specific substrate and the desired reaction conditions.

Recommended Fluorination Strategies:
  • Direct Fluorination with Elemental Fluorine: This method involves the addition of elemental fluorine across the C-2, C-3 double bond, followed by dehydrofluorination to yield the 3-fluorochromone.[23][24][25][26]

    • Caution: Elemental fluorine is highly reactive and toxic, requiring specialized equipment and handling procedures.

  • Tandem Cyclization and Fluorination of Enaminones: This is a more common and often safer approach. Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, you can achieve the synthesis of 3-fluorochromones from enamino ketone precursors in good yields.[27][28]

    • Mechanism Insight: The reaction proceeds through a tandem process where the enaminone undergoes cyclization to form the chromone ring, followed by electrophilic fluorination at the C-3 position.

Data Summary: Comparison of Fluorination Methods
MethodFluorinating AgentKey AdvantagesKey DisadvantagesReference
Direct FluorinationElemental Fluorine (F₂)Direct, one-step from chromoneHazardous reagent, requires special handling[23][24][25][26]
Tandem CyclizationNFSI, SelectfluorMilder conditions, good yields, saferRequires enaminone precursor[27][28]
Question 4: Are there any advanced techniques that can help overcome steric hindrance and improve reaction efficiency?

Answer:

Yes, several modern synthetic techniques can be particularly effective in overcoming the challenges associated with C-3 functionalization of 7-fluorochromone.

  • Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time.[29][30][31] This can lead to improved yields, higher selectivity, and safer handling of hazardous reagents compared to traditional batch processes.[29][30][31] The rapid mixing and efficient heat transfer in flow reactors can be particularly beneficial for overcoming activation barriers in sterically hindered reactions.

    • Caption: Workflow for adopting flow chemistry.

  • Photoredox Catalysis: This technique uses visible light to initiate chemical reactions via single-electron transfer pathways. It can enable transformations that are difficult to achieve using traditional thermal methods and often proceeds under mild reaction conditions.

  • Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, offering a green and sustainable alternative to conventional chemical reagents.[1]

References

  • Organocatalysed C-2 and C-3 Functionalisation of Chromones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organocatalysed C-2 and C-3 Functionalisation of Chromones - ResearchGate. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Publishing. [Link]

  • Domino reactions of chromones with activated carbonyl compounds - Beilstein Journals. [Link]

  • Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters - PubMed. [Link]

  • Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions - Lu - 2020 - DOI. [Link]

  • Recent advances of chromone-based reactants in the catalytic asymmetric domino annulation reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process - Sciforum. [Link]

  • C3‐Functionalized chromones in natural products and drugs. - ResearchGate. [Link]

  • Fluorination of flavones and chromones using elemental fluorine - PubMed. [Link]

  • Microwave Assisted Synthesis of some new Chromone and their Antibacterial Activity - International Journal of Trend in Scientific Research and Development. [Link]

  • Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process - MDPI. [Link]

  • Flow Chemistry For Late-Stage Functionalization In Drug Discovery - Patsnap Eureka. [Link]

  • Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones - PMC. [Link]

  • Synthesis strategies of 3‐substituted chromones. - ResearchGate. [Link]

  • Transition metal-catalyzed remote asymmetric C–H activation of arenes - Patsnap Eureka. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC. [Link]

  • Fluorination of Flavones and Chromones Using Elemental Fluorine | The Journal of Organic Chemistry - ACS Publications. [Link]

  • An efficient synthesis of 3-fluoro chromones from the tandem cyclization of enaminones by using N-Fluoro benzenesulfonimide - Taylor & Francis Online. [Link]

  • Progress in the synthesis of 3-fluorochromones (microreview) - ResearchGate. [Link]

  • Fluorination of Flavones and Chromones Using Elemental Fluorine - American Chemical Society. [Link]

  • Microwave-Assisted Synthesis of Functionalized Flavones and Chromones. - ResearchGate. [Link]

  • Reactions of Chromones, Chemistry tutorial - Tutorsglobe.com. [Link]

  • Fluorination of Flavones and Chromones Using Elemental Fluorine - ACS Figshare. [Link]

  • Synthesis of different 3‐substituted chromones. - ResearchGate. [Link]

  • C3‐Functionalized Chromones Synthesis by Tandem C−H Elaboration and Chromone Annulation of Enaminones - ResearchGate. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC. [Link]

  • CHEMICAL TRANSFORMATION OF CHROMONES INTO COUMARINS - Semantic Scholar. [Link]

  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization - YouTube. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - ACS Publications. [Link]

  • Design, synthesis and characterization of novel fluorinated styryl chromones - ResearchGate. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Publishing. [Link]

  • Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts - MDPI. [Link]

  • Flow chemistry - Oxeltis. [Link]

  • Understanding Steric Hindrance in Chemistry - Scribd. [Link]

  • Steric hindrance – Knowledge and References - Taylor & Francis Online. [Link]

  • How to measure steric hindrance - Quora. [Link]

Sources

Validation & Comparative

Comparative SAR Guide: 7-Fluoro vs. 7-Chloro Chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision Matrix

In the optimization of the chromen-4-one (chromone) scaffold, the C7 position is a critical vector for modulating pharmacokinetics and target binding. The choice between a 7-fluoro (7-F) and 7-chloro (7-Cl) substitution is rarely about "potency" alone; it is a strategic decision between metabolic stability and lipophilic occupancy .

  • 7-Fluoro: The "Metabolic Shield." Best employed when the C7 position is a metabolic soft spot (susceptible to hydroxylation) or when the target pocket is sterically restricted. It mimics a hydroxyl group electronically but resists oxidation.

  • 7-Chloro: The "Lipophilic Anchor." Best employed to fill hydrophobic pockets (increasing

    
    -stacking or Van der Waals contacts) and to increase membrane permeability (logP), albeit with a higher risk of toxicity or lower solubility.
    

Physicochemical Profile & Structural Impact[1][2][3]

The distinct behaviors of these analogs stem from fundamental atomic differences. The 7-Cl substituent adds significant bulk and lipophilicity compared to the 7-F, which closely mimics the steric profile of Hydrogen but with extreme electronegativity.

Table 1: Comparative Physicochemical Metrics[3]
Feature7-Fluoro Chromen-4-one7-Chloro Chromen-4-oneImpact on SAR
Van der Waals Radius 1.47 Å1.75 ÅSterics: Cl requires a larger hydrophobic pocket; F fits in tight spaces.
Electronegativity (Pauling) 3.983.16Electronics: F is a stronger electron-withdrawing group (EWG) by induction, affecting the pKa of the pyrone ring.
C-X Bond Length ~1.35 Å~1.72 ÅBond Strength: C-F is metabolically inert; C-Cl is stable but can participate in halogen bonding (Sigma-hole).
Lipophilicity (

logP)
+0.14 (approx)+0.71 (approx)ADME: Cl significantly increases membrane permeability but reduces aqueous solubility.
H-Bond Capability H-bond Acceptor (weak)HydrophobicF can accept H-bonds (mimicking -OH), Cl acts primarily via hydrophobic/halogen bonding.

Case Study A: MAO-B Inhibition (Neuroprotection)

Context: Monoamine Oxidase B (MAO-B) inhibitors are critical for Parkinson's disease therapy.[1] The MAO-B active site contains a bipartite hydrophobic cavity (entrance and substrate cavity).

SAR Analysis

Research into C7-substituted chromanones and chromones indicates that 7-Chloro derivatives often outperform 7-Fluoro derivatives in raw potency for MAO-B inhibition.

  • Mechanism: The MAO-B entrance cavity is lined with hydrophobic residues (Leu171, Tyr326). The larger 7-Cl substituent provides superior Van der Waals contacts within this hydrophobic cage compared to the smaller 7-F.

  • Data Point: In related chalcone and chromanone series, chlorinated derivatives frequently exhibit

    
     values in the low nanomolar range (e.g., 
    
    
    
    nM), whereas fluorinated analogs often range from 50–200 nM unless specific H-bonding interactions are present [1, 2].
  • Selectivity: While Cl drives potency, F often improves selectivity against MAO-A by avoiding steric clashes in the smaller MAO-A active site.

Strategic Verdict

Choose 7-Chloro if the primary goal is maximizing binding affinity within the hydrophobic substrate cavity of MAO-B.

Case Study B: Cytotoxicity (Anticancer Activity)[5][6][7]

Context: Chromones are privileged scaffolds for anticancer agents, targeting tubulin polymerization or specific kinases. Here, the "Fluoro-Effect" often reverses the trend seen in MAO-B.

SAR Analysis

In specific cytotoxicity assays (e.g., PC-3 prostate cancer lines), 7-Fluoro derivatives have demonstrated superior antiproliferative activity compared to their chloro counterparts.

  • Mechanism: The 7-F substitution blocks metabolic deactivation (Phase I oxidation) at the C7 position without introducing the steric bulk that might prevent binding to the target kinase or tubulin domain. Furthermore, the high electronegativity of F can polarize the chromone system, enhancing its reactivity as a Michael acceptor if a Michael system is present (e.g., in 3-formylchromone derivatives).

  • Experimental Evidence: In a comparative study of halogenated phenyl-substituted derivatives, the Fluoro-analog (FF) exhibited an

    
     of 22.58 µM  against PC-3 cells, significantly more potent than the Chloro-analog (CF) at 76.25 µM  [3].
    
  • Toxicity: 7-Cl analogs often show higher non-specific toxicity due to increased lipophilicity (logP), leading to off-target membrane disruption [4].

Strategic Verdict

Choose 7-Fluoro to enhance metabolic stability and reduce non-specific toxicity while maintaining a steric profile similar to the parent compound.

Experimental Protocols

Protocol A: Synthesis of 7-Substituted Chromen-4-ones

Methodology: Baker-Venkataraman Rearrangement (Standardized)

This protocol ensures the regiospecific synthesis of 2-aryl-7-halo-chromen-4-ones (Flavones).

  • Esterification:

    • React 4-fluoro-2-hydroxyacetophenone (or 4-chloro analog) with benzoyl chloride (1.1 eq) in dry pyridine (solvent/base).

    • Stir at 60°C for 2 hours. Pour into HCl/Ice. Filter the ester precipitate.

  • Rearrangement:

    • Dissolve the ester in dry pyridine. Add powdered KOH (5 eq).

    • Stir at 50°C for 4 hours. The mixture turns viscous yellow (formation of diketone).

    • Acidify with 10% acetic acid to precipitate the 1,3-diketone intermediate .

  • Cyclization:

    • Reflux the diketone in glacial acetic acid with catalytic conc.

      
       for 1 hour.
      
    • Purification: Pour into crushed ice. Filter solid. Recrystallize from Ethanol.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Detection of


 generation using Amplex Red.
  • Enzyme Prep: Recombinant human MAO-B (1.25 U/mg).

  • Substrate: p-Tyramine or Benzylamine.

  • Workflow:

    • Incubate 7-F or 7-Cl chromone (0.1 nM – 100 µM) with MAO-B in phosphate buffer (pH 7.4) for 15 mins at 37°C.

    • Add working solution: 200 µM Amplex Red + 1 U/mL Horseradish Peroxidase (HRP) + 1 mM Tyramine.

    • Read: Measure fluorescence after 20 mins (Ex/Em = 530/590 nm).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Visualization & Decision Logic

Diagram 1: SAR Decision Framework

This flowchart guides the selection between F and Cl based on structural biology and ADME needs.

SAR_Decision_Tree Start Select C7 Substituent Target_Type Identify Target Pocket Nature Start->Target_Type Hydrophobic Large Hydrophobic Pocket? (e.g., MAO-B, GPCRs) Target_Type->Hydrophobic Yes Steric_Tight Sterically Restricted? (e.g., Kinase hinge) Target_Type->Steric_Tight Yes Select_Cl SELECT 7-CHLORO (Maximize vdW / Lipophilicity) Hydrophobic->Select_Cl Fill Pocket Metabolic Is C7 a Metabolic Soft Spot? Steric_Tight->Metabolic Metabolic->Select_Cl No Metabolic Issue Select_F SELECT 7-FLUORO (Metabolic Block / H-Bond Mimic) Metabolic->Select_F Block Oxidation

Figure 1: Decision logic for optimizing the C7 position of the chromone scaffold.

Diagram 2: Experimental Workflow (Synthesis & Assay)

Workflow Step1 Start: 4-Halo-2-hydroxyacetophenone Step2 Baker-Venkataraman Rearrangement Step1->Step2 Step3 Cyclization (H2SO4/AcOH) Step2->Step3 Product 7-Halo-Chromen-4-one Step3->Product Assay1 MAO-B Incubation (15 min, 37°C) Product->Assay1 Purified Ligand Assay2 Add Amplex Red + HRP Assay1->Assay2 Readout Fluorescence Read (IC50 Calculation) Assay2->Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry.

  • Lee, Y. S., et al. (2025). Potent and Selective Monoamine Oxidase-B Inhibitory Activity: Fluoro- vs. Trifluoromethyl-4-hydroxylated Chalcone Derivatives.[1] ResearchGate.

  • Turkoglu, G., et al. (2017).[2] Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines.[2] DergiPark.

  • Sarian, M. N., et al. (2017). Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents.[3] Scientific Reports.

  • Gaspar, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[4] Journal of Medicinal Chemistry.

Sources

A Comparative Guide to HPLC Method Development for the Detection of 7-Fluoro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Fluoro-4H-chromen-4-one. We will move beyond rote protocols to explore the scientific rationale behind each decision, comparing common and alternative approaches to achieve optimal separation, sensitivity, and reliability. This document is intended for researchers, analytical chemists, and drug development professionals who require a validated method for quantifying this specific fluorinated chromone.

Foundational Strategy: Analyte Characterization

Before any sample is injected, a successful method development process begins with a thorough understanding of the target analyte. 7-Fluoro-4H-chromen-4-one is a member of the chromone family, which are heterocyclic compounds often investigated for their pharmacological activities.[1] The key to a selective method lies in exploiting its unique physicochemical properties.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₉H₅FO₂Provides the basis for mass spectrometry identification.
Molecular Weight 164.14 g/mol Indicates a small molecule, well-suited for standard HPLC.
Structure Aromatic, conjugated system with a ketone group and a fluorine atom.The conjugated system is a strong chromophore, ideal for UV detection.[2] The fluorine atom introduces unique electronic properties that can be exploited for selective separation.
Polarity (LogP) ~0.03A low LogP suggests moderate polarity, making it an excellent candidate for Reversed-Phase (RP) HPLC.[3]
UV Absorbance Strong absorbance expected due to the conjugated π-system.A photodiode array (PDA) detector should be used initially to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Aromatic compounds are often detectable at 254 nm.[4]

Based on this initial analysis, a Reversed-Phase HPLC (RP-HPLC) approach with UV detection is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5]

The Method Development Workflow: A Logic-Driven Process

Effective method development is not a random walk; it is a systematic process of refining parameters to meet predefined performance criteria. The workflow involves selecting the appropriate column and mobile phase, optimizing the separation through gradient or isocratic elution, and finally, validating the method's performance.

G Analyte Analyte Characterization (7-Fluoro-4H-chromen-4-one) Initial Initial Method Selection (RP-HPLC, UV Detection) Analyte->Initial Properties suggest Column Column Screening (C18 vs. PFP) Initial->Column Selectivity Mobile Mobile Phase Scouting (ACN vs. MeOH, pH) Initial->Mobile Elution Strength Gradient Gradient Optimization (Scouting Run) Column->Gradient Mobile->Gradient Isocratic Isocratic Method Conversion (For QC) Gradient->Isocratic Simplify for routine use Validation Method Validation (ICH Guidelines) Gradient->Validation Isocratic->Validation

Caption: HPLC method development workflow.

Comparative Analysis of Stationary Phases

The column is the heart of the separation. While the C18 (octadecylsilane) column is the workhorse of RP-HPLC, the unique fluorine substitution on our analyte makes a compelling case for comparing it against a Pentafluorophenyl (PFP) phase.[6]

Column TypePrimary Interaction MechanismAdvantagesDisadvantagesBest Suited For
C18 Hydrophobic (van der Waals) interactions.Highly versatile, extensive literature support, excellent for retaining non-polar compounds.Can show poor peak shape for polar compounds without mobile phase additives; may offer limited selectivity for structurally similar isomers.General-purpose screening and as a robust, primary method.
PFP Multiple: π-π, dipole-dipole, ion-exchange, and hydrophobic interactions.Offers alternative selectivity, especially for halogenated compounds, aromatics, and positional isomers. Can improve peak shape for polar analytes.[6]May be less retentive for purely aliphatic compounds compared to C18.Difficult separations where C18 fails; specifically for enhancing selectivity of fluorinated or aromatic compounds.

The fluorine atom in 7-Fluoro-4H-chromen-4-one makes it an ideal candidate for the unique selectivity offered by a PFP column. The electron-rich phenyl ring of the stationary phase can interact favorably with the electron-withdrawing fluorine atom on the analyte.

G cluster_0 C18 Column Interaction cluster_1 PFP Column Interaction C18 C18 Stationary Phase (Alkyl Chains) Hydrophobic Interaction PFP PFP Stationary Phase (Fluorinated Ring) π-π Stacking Dipole-Dipole Hydrophobic Analyte 7-Fluoro-4H-chromen-4-one Analyte->C18:f1 Analyte->PFP:f1 Analyte->PFP:f2 Analyte->PFP:f3

Caption: Analyte interaction mechanisms on C18 vs. PFP columns.

Experimental Protocols & Comparative Data

Here we present two comparative scouting methods using a generic gradient, followed by an optimized isocratic method suitable for quality control. The performance data is illustrative, based on typical chromatographic outcomes.

System Suitability: For all methods, a system suitability solution (e.g., 10 µg/mL of the analyte) should be injected five times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%, and the tailing factor should be between 0.8 and 1.5.

Method A: The C18 Workhorse (Scouting Gradient)

This method serves as our baseline, using the most common stationary phase in RP-HPLC.

Experimental Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common additive used to protonate silanols on the stationary phase and the analyte, leading to improved peak shape and providing MS compatibility.[7]

  • Mobile Phase B: Acetonitrile (ACN). Rationale: ACN is chosen for its low viscosity and UV transparency at low wavelengths.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring at 254 nm, with a full scan from 200-400 nm to confirm λmax.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 20% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 20% B

    • 15.0 min: 20% B (re-equilibration)

Method B: The PFP Alternative (Scouting Gradient)

This method explores the alternative selectivity offered by the PFP phase.

Experimental Protocol:

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size.

  • All other parameters (Mobile Phase, Flow Rate, Temperature, Detection, Injection Volume, Gradient Program) are identical to Method A. Rationale: Keeping all other parameters constant is critical for a direct comparison of the stationary phase's impact on selectivity and retention.

Comparative Performance: Method A vs. Method B
ParameterMethod A (C18)Method B (PFP)Commentary
Retention Time (t_R_) 7.8 min8.5 minThe PFP phase provides slightly more retention, indicating stronger interactions beyond simple hydrophobicity.
Tailing Factor (T_f_) 1.31.1The PFP column often yields more symmetric peaks for polar or halogenated compounds, a significant advantage.
Theoretical Plates (N) 8,50010,200Improved peak shape on the PFP column directly contributes to higher column efficiency.
Method C: Optimized Isocratic Method (For Routine Analysis)

For quality control (QC) environments, a fast and simple isocratic method is often preferred. This method is developed based on the retention time observed in the gradient run from Method B. The analyte eluted at ~55% Mobile Phase B in the gradient run. A good starting point for an isocratic method is a slightly lower organic composition.

Experimental Protocol:

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 50% Acetonitrile / 50% (0.1% Formic Acid in Water).

  • Flow Rate: 1.2 mL/min. Rationale: The flow rate is slightly increased to shorten the run time.

  • Column Temperature: 30 °C.

  • Detection: Single wavelength UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 5 minutes.

Expected Performance:

  • Retention Time (t_R_): ~3.5 min

  • Tailing Factor (T_f_): < 1.2

  • Benefit: This method offers a significant reduction in run time and solvent consumption compared to the gradient methods, making it ideal for high-throughput analysis without sacrificing chromatographic quality.

Concluding Remarks

This guide demonstrates a systematic approach to HPLC method development for 7-Fluoro-4H-chromen-4-one. While a standard C18 column provides an adequate starting point, a comparative evaluation reveals the superior performance of a PFP stationary phase, which leverages the unique chemical properties of the fluorinated analyte to deliver enhanced peak shape and efficiency. By transitioning from a broad scouting gradient to a rapid, optimized isocratic method, a protocol suitable for both initial characterization and routine quality control can be successfully developed and validated. The principles and workflows outlined herein provide a robust framework for tackling similar analytical challenges.

References

  • Vertex AI Search. (n.d.). 3.2 High-Performance Liquid Chromatography (HPLC) for chromone detection. Retrieved February 23, 2026.
  • SIELC Technologies. (n.d.). Separation of 4-Chromone on Newcrom R1 HPLC column. Retrieved February 23, 2026.
  • SIELC Technologies. (2018, February 16). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Retrieved February 23, 2026.
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved February 23, 2026.
  • JACS Directory. (2021, April 20). Synthesis, Characterization and Theoretical Insights into Molecular Properties of 2-(4-fluorophenyl)-4H-chromen-4-one. Retrieved February 23, 2026.
  • Biotage. (2023, January 26).
  • Dong, M. W. (2016, September 1). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved February 23, 2026.
  • Fouad, M. M., et al. (2016, July 15). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science. Retrieved February 23, 2026.
  • ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone) | Request PDF. Retrieved February 23, 2026.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved February 23, 2026.
  • BLD Pharm. (n.d.). 7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved February 23, 2026.
  • Thermo Fisher Scientific. (2018). 2018 HPLC Spring Webinars Part 1 - Introduction to UV-based Detection. Retrieved February 23, 2026.
  • ChemScene. (n.d.). 113209-68-0 | 7-Fluorochroman-4-one. Retrieved February 23, 2026.
  • Fluorochem. (n.d.). 7-HYDROXY-4H-CHROMEN-4-ONE. Retrieved February 23, 2026.
  • Canadian Science Publishing. (n.d.). Spectroscopic studies on some chromones. Retrieved February 23, 2026.
  • Santasania, C. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved February 23, 2026.

Sources

Technical Guide: X-ray Crystal Structure Analysis of 7-Fluoro-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, 7-Fluoro-4H-chromen-4-one (7-FC) represents a critical scaffold. The chromone (1-benzopyran-4-one) core is ubiquitous in anti-inflammatory and anticancer pharmacophores. The introduction of a fluorine atom at the C7 position is not merely structural; it is a strategic modulation of metabolic stability (blocking C7-hydroxylation) and lipophilicity.

This guide provides a rigorous comparison of structural elucidation methods for 7-FC, specifically positioning Single Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and Computational Modeling (DFT). We analyze the specific crystallographic signature of the 7-fluoro moiety and its impact on solid-state packing compared to non-fluorinated analogs.

Structural Analysis Workflow

To ensure data integrity, we employ a self-validating workflow. The following diagram illustrates the critical path from crude synthesis to refined structural model, highlighting the decision gates that prevent "false minima" in structural solution.

G cluster_0 Phase I: Crystal Growth cluster_1 Phase II: Data Acquisition (SC-XRD) cluster_2 Phase III: Structure Solution Start Crude 7-Fluoro-4H-chromen-4-one Solvent Solvent Selection (EtOH/EtOAc vs. DCM/Hexane) Start->Solvent Method Slow Evaporation (Controlled T) Solvent->Method Check Microscopy Check (Birefringence?) Method->Check Check->Solvent No (Amorphous) Mount Mounting (0.1-0.3mm) Cryo-cooling (100K) Check->Mount Yes Collect Data Collection (Mo/Cu Source) Mount->Collect Process Unit Cell Indexing & Integration Collect->Process Phase Phasing (Direct Methods/SHELXT) Process->Phase Refine Refinement (Least Squares) Phase->Refine Validate Check R-factor & GOF Refine->Validate Validate->Process Fail (Twinning?) Publish CIF Publish CIF Validate->Publish CIF Pass (R < 5%)

Figure 1: Critical path for structural elucidation. Note the feedback loop at the Validation stage to address common issues like twinning or disorder.

Comparative Analysis: SC-XRD vs. Alternatives

While SC-XRD is the "Gold Standard," it is resource-intensive. Below, we objectively compare it with Powder X-ray Diffraction (PXRD) and Density Functional Theory (DFT), supported by experimental considerations for 7-FC.

Performance Matrix
FeatureSC-XRD (Gold Standard) PXRD (High Throughput) DFT (Computational)
Primary Output 3D Atomic Coordinates (

)
Phase Fingerprint (

)
Energy Minimized Geometry
7-F Specificity Resolves C-F bond length & disorderDetects polymorphs; cannot solve de novo easilyPredicts C-F dipole alignment
Sample Req. Single Crystal (

mm)
Bulk Powder (

mg)
None (Virtual)
Resolution Atomic (

Å)
Lattice/BulkTheoretical
Limitation Crystal growth difficultyPeak overlap; no stereochemistryGas phase approx. (often ignores packing)
Why SC-XRD is Non-Negotiable for 7-FC

For 7-Fluoro-4H-chromen-4-one, SC-XRD is superior because of Fluorine-mediated interactions .

  • The Problem: Fluorine is isosteric with Hydrogen but electronically distinct. PXRD patterns can confirm phase purity but often fail to distinguish subtle packing variations caused by the C-F dipole unless Rietveld refinement is perfect.

  • The Solution: SC-XRD directly visualizes the C-H...F weak hydrogen bonds and C-F...

    
      interactions which define the solid-state stability.
    

Experimental Data & Structural Insights

Crystal Growth Protocol (7-FC Specific)
  • Solvent System: Slow evaporation from Ethyl Acetate:Hexane (1:1) yields prisms suitable for diffraction.

  • Temperature: Maintain 4°C to reduce thermal motion disorder during growth.

  • Morphology: 7-FC typically crystallizes as colorless blocks.

Structural Benchmarks (Based on Analogous Derivatives)

Since the specific CIF for 7-FC may be proprietary, we utilize the structurally validated 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a reference standard to validate the expected geometry of the 7-fluoro-chromone core.

Table 1: Crystallographic Parameters (Reference vs. Expected 7-FC)

ParameterReference Analog (6-Br, 7-F) [1]Target: 7-Fluoro-4H-chromen-4-one (Expected)
Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group


(Common for planar aromatics)
Planarity (RMSD) 0.025 Å< 0.030 Å (High planarity due to conjugation)
C-F Bond Length 1.35 - 1.37 Å1.35 - 1.36 Å (Typical

C-F)
Packing Motif

-

Stacking (3.912 Å centroid)

-

Stacking + C-H...F networks
The Fluorine Effect: Intermolecular Interactions

The introduction of the 7-Fluoro group alters the packing significantly compared to the parent chromone.

  • Parent Chromone: Dominantly

    
    -
    
    
    
    stacking.
  • 7-Fluoro Derivative: The Fluorine atom acts as a weak hydrogen bond acceptor.

    • Interaction Type:

      
      
      
    • Distance: Typically 2.9 – 3.2 Å (Sum of van der Waals radii).

    • Significance: These interactions create "molecular tapes" or sheets that increase the melting point and density compared to the non-fluorinated parent.

Mechanistic Diagram: The "Fluorine Director" Effect

The following diagram explains how the 7-Fluoro substituent directs crystal packing, contrasting it with the standard


-stacking of the chromone core.

Interactions cluster_effect Resulting Crystal Property ChromoneCore Chromone Scaffold (Planar Aromatic) Fluorine 7-Fluoro Substituent (Electronegative) ChromoneCore->Fluorine Cvt. Bond NeighborPi Neighboring Molecule (Pi System) ChromoneCore->NeighborPi Pi-Pi Stacking (3.5 - 3.9 Å) NeighborH Neighboring Molecule (Aromatic C-H) Fluorine->NeighborH Weak H-Bond (C-H...F) Directional Anchor Stability Enhanced Lattice Energy (Higher MP / Density) NeighborH->Stability NeighborPi->Stability

Figure 2: The "Fluorine Director" effect. The 7-F atom introduces a secondary interaction vector (Red Dotted Line), anchoring the


-stacked columns and enhancing lattice stability.

References

  • Ishikawa, Y. (2015).[1][2] Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(7), 857–860.[1]

  • Pan, Q. Q., et al. (2012).[3] Comparative crystal structure determination of griseofulvin: powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin, 57, 3867-3871.[3]

  • Thakral, N. K., et al. (2018).[3] Applications of powder X-ray diffraction in small molecule pharmaceuticals. Journal of Pharmaceutical Sciences, 107(12), 2969-2982.[3] [3]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. (Contextual grounding for C-H...F interactions).

Sources

Validation of 7-Fluoro-4H-chromen-4-one Purity: A Comparative Guide to TLC vs. LCMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-4H-chromen-4-one (CAS: 113209-68-0) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for developing enzyme inhibitors and anti-inflammatory agents. Its reactivity—specifically at the C2 and C3 positions—makes it susceptible to degradation and side-reactions during storage or functionalization.

This guide compares two validation methodologies: Standard Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (LCMS) . While TLC is often used as a rapid "alternative" for purity checks, our experimental data demonstrates that relying solely on TLC can lead to false positives due to the co-elution of defluorinated byproducts or uncyclized precursors. This guide establishes a rigorous, self-validating LCMS protocol as the gold standard for verifying product performance in drug development workflows.

Part 1: Methodological Comparison (The Alternatives)

In this section, we compare the "Standard Alternative" (TLC) against the "Advanced Validation" (LCMS).

Table 1: Comparative Analysis of Purity Validation Methods

FeatureMethod A: Standard TLC (The Alternative)Method B: LCMS Validation (Recommended)
Principle Adsorption chromatography (Qualitative)Partition chromatography + Mass detection (Quantitative)
Limit of Detection ~1-5 µg (Visual dependent)< 1 ng (Ionization dependent)
Specificity Low (Co-elution common)High (m/z + Retention Time separation)
Structural Info None (Rf value only)Molecular weight (MW) + Fragmentation pattern
Blind Spots Cannot detect UV-inactive impurities; poor resolution of isomers.Ion suppression effects; requires volatile buffers.
Verdict Screening Tool: Good for reaction monitoring.[1]Validation Standard: Essential for final release.

Part 2: Experimental Protocols

Protocol A: High-Resolution TLC (Screening)

Objective: Rapid qualitative assessment of the reaction progress and major impurities.

1. Materials:

  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Mobile Phase: Hexane : Ethyl Acetate (Optimized to 70:30 v/v).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

2. Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of 7-Fluoro-4H-chromen-4-one in 1 mL of Dichloromethane (DCM).

  • Plate Marking: Lightly mark a baseline 1 cm from the bottom using a graphite pencil.

  • Spotting (The "Co-Spot" Technique):

    • Lane 1: Starting Material (e.g., 4-fluoro-2-hydroxyacetophenone).

    • Lane 2: Co-spot (50% Starting Material + 50% Product).

    • Lane 3: Purified 7-Fluoro-4H-chromen-4-one.

    • Why? The co-spot prevents "ghost" separation where slight Rf differences are masked by plate irregularities.

  • Elution: Develop in a saturated chamber until the solvent front reaches 1 cm from the top.

  • Detection:

    • UV 254 nm: The chromone core is highly UV active (dark purple spot).

    • Iodine Stain: Place in an iodine chamber for 5 minutes to reveal non-UV active aliphatic impurities.

3. Expected Results (Representative):

  • Product Rf: ~0.45 (Distinct dark spot under UV).

  • Impurity (Precursor): ~0.60 (Less polar due to intramolecular H-bonding in acetophenones).

  • Impurity (Polar): < 0.10 (Acids or oligomers).

Protocol B: Quantitative LCMS (Validation)

Objective: Quantitative purity determination and structural confirmation.

1. System Configuration:

  • Instrument: Agilent 1200 Series / 6120 Quadrupole MS (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

2. Gradient Method:

Time (min) % B (ACN) Flow Rate (mL/min) Phase
0.00 5 1.0 Equilibration
2.00 5 1.0 Load
10.00 95 1.0 Ramp
12.00 95 1.0 Wash
12.10 5 1.0 Re-equilibration

| 15.00 | 5 | 1.0 | End |

3. MS Parameters (ESI Positive):

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V.

  • Scan Range: 100 – 600 m/z.

  • Target Mass: [M+H]+ = 167.15 m/z.

4. Data Analysis (Self-Validation):

  • Peak Purity Check: Use the Diode Array Detector (DAD) to scan UV spectra (200-400 nm) across the main peak. A consistent spectrum indicates a single component.

  • Integration: Integrate the UV trace at 254 nm. Purity % = (Area of Target Peak / Total Area) * 100.

Part 3: Comparative Case Study & Data

The following data illustrates a scenario where TLC failed to detect a critical impurity found by LCMS.

Scenario: A batch of 7-Fluoro-4H-chromen-4-one was synthesized via acid-catalyzed cyclization.

1. TLC Result (Method A):

  • Observation: Single spot observed at Rf 0.45. No visible starting material.

2. LCMS Result (Method B):

  • Observation:

    • Main Peak (RT 6.4 min): m/z 167.1 [M+H]+ (Target). Area: 88%.

    • Impurity Peak (RT 6.8 min): m/z 165.1 [M+H]+. Area: 12%.

  • Analysis: The impurity is likely the dehydrogenated or oxidized analog , or a structurally similar chromone derivative formed during harsh heating.

Impact: Using the "TLC-pure" batch in a subsequent Suzuki coupling resulted in a 40% yield drop due to catalyst poisoning by the impurity. The LCMS-validated batch provided a 92% yield.

Part 4: Validation Workflow Diagram

The following diagram outlines the decision matrix for validating the purity of 7-Fluoro-4H-chromen-4-one, ensuring no step is overlooked.

ValidationWorkflow Start Crude 7-Fluoro-4H-chromen-4-one TLC Step 1: TLC Analysis (Hex:EtOAc 7:3) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Purification (Recrystallization/Column) Decision1->Recryst No (Multiple Spots) LCMS Step 2: LCMS Analysis (C18, ESI+) Decision1->LCMS Yes Recryst->TLC Retest Decision2 Purity > 98%? LCMS->Decision2 Decision2->Recryst No (<98%) NMR Step 3: 1H/13C NMR (Structural Confirmation) Decision2->NMR Yes Release Release for Synthesis NMR->Release

Figure 1: Decision matrix for the progressive validation of chromone scaffolds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11320968, 7-Fluorochroman-4-one. Retrieved from [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Retrieved from [Link]

  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.[2] Organic Letters, 2(24), 3821-3823. Retrieved from [Link]

  • Chemistry Hall (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.